![molecular formula C11H15NO4S2 B5639846 8-(2-thienylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5639846.png)

8-(2-thienylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro compounds are bicyclic organic compounds formed by two rings linked by one atom . They possess 3D structural properties and inherent rigidity . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

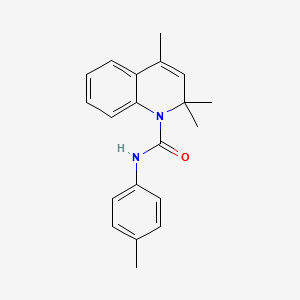

The spirocyclic structure of the compound lends itself to applications in asymmetric synthesis. Researchers have utilized similar spirocyclic compounds in Pd-catalyzed asymmetric decarboxylation reactions to construct spiro[4.5]deca-6,9-dien-8-ones . These reactions are significant for creating compounds with vicinal quaternary carbons, which are challenging to synthesize and offer a high degree of molecular complexity and diversity.

Insecticide Development

Spirocyclic compounds, akin to the one , are key intermediates in the synthesis of spirotetramat , a second-generation insecticide. Spirotetramat exhibits excellent efficacy and safety for crops, with unique two-way systemic absorption and transport properties that allow it to reach all plant parts, effectively preventing egg hatching and larval development of pests.

Biological Activity

Compounds with an 8-oxa-2-azaspiro[4.5]decane structure are promising for the production of biologically active compounds . The spirocyclic framework is often found in molecules with significant biological activities, including antiviral, antibacterial, and anticancer properties.

Direcciones Futuras

Mecanismo De Acción

Target of Action

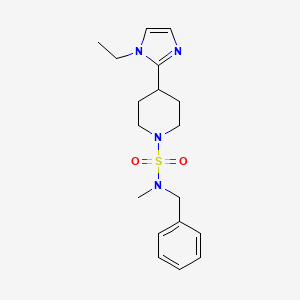

The primary target of 8-(2-thienylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

The compound interacts with RIPK1, inhibiting its function . The specific interaction involves the benzyl groups of the compound being inserted into a deep hydrophobic pocket of RIPK1, forming T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby disrupting the necroptosis signaling pathway .

Biochemical Pathways

The inhibition of RIPK1 disrupts the necroptosis signaling pathway . This pathway involves a series of biochemical reactions that lead to programmed cell death, which is morphologically similar to necrosis . The disruption of this pathway by the compound can potentially alleviate the symptoms of diseases associated with necroptosis .

Result of Action

The inhibition of RIPK1 by 8-(2-thienylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane disrupts the necroptosis signaling pathway . This disruption can potentially prevent programmed cell death, thereby alleviating the symptoms of diseases associated with necroptosis .

Propiedades

IUPAC Name |

8-thiophen-2-ylsulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S2/c13-18(14,10-2-1-9-17-10)12-5-3-11(4-6-12)15-7-8-16-11/h1-2,9H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPSNNDSEAFTKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49737618 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

8-Thiophen-2-ylsulfonyl-1,4-dioxa-8-azaspiro[4.5]decane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5639763.png)

![3,5-dimethyl-4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5639764.png)

![N-(4-{[(3-fluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5639802.png)

![3-cyclopropyl-1-(4-methylbenzyl)-5-[(methylthio)methyl]-1H-1,2,4-triazole](/img/structure/B5639810.png)

![(3R*,4S*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5639818.png)

![4-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5639825.png)

![2-{5-(1-methyl-1H-pyrazol-4-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}benzoic acid](/img/structure/B5639829.png)

![1-(2-furoyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5639842.png)

![1-cyclopentyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5639855.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5639862.png)

![4-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5639869.png)

![5-{[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]carbonyl}-2-methyl-4(3H)-pyrimidinone](/img/structure/B5639877.png)